
5-(2-aminoethoxy)-2H-1,3-benzodioxole
Descripción general
Descripción
The compound "5-(2-aminoethoxy)-2H-1,3-benzodioxole" is not directly mentioned in the provided papers. However, the papers discuss various related benzodioxole derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthetic routes for similar compounds. Benzodioxoles are a class of organic compounds that contain a 1,3-dioxole ring fused to a benzene ring. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzodioxole derivatives often involves cyclization reactions and the use of aminophenols as precursors. For example, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles involves a one-pot synthesis that proceeds via CN formation followed by CO cyclization . Similarly, the synthesis of 5-amino-2-(p-aminophenyl)benzoxazole from 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid involves reductive conditions to enhance yield . An optimized synthesis method for a related compound also uses polyphosphoric acid, indicating that strong acid conditions can be favorable for such reactions .
Molecular Structure Analysis
The molecular structure of benzodioxole derivatives can be confirmed using single crystal X-ray diffraction studies. This technique was used to unambiguously confirm the structure of a representative 2-aryl 5-hydroxy benzo[d]oxazole . The crystal structure of other related compounds, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione, has also been determined, providing information on the dihedral angles and supramolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Benzodioxole derivatives can undergo various chemical reactions. For instance, the amino-1,3-benzodioxoles were prepared by reduction of nitro derivatives with hydrogen and palladium as a catalyst . The reactivity of these compounds can be further modified through reactions such as Hofmann's reaction to yield different substituents on the benzodioxole ring. The pKBH+ values of these compounds were measured to assess their basicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can vary depending on the substituents on the ring system. For example, the fluorescence behavior of 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was studied, and its crystal structure was determined to understand the intermolecular interactions that contribute to its properties . The anti-proliferative effects of 2-aryl 5-hydroxy benzo[d]oxazoles on various cancer cell lines were evaluated, indicating that these compounds can selectively inhibit the growth of cancer cells .
Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Applications
5-(2-aminoethoxy)-2H-1,3-benzodioxole derivatives have been explored for their potential in anticancer and antibacterial applications. Research indicates that certain derivatives in this class demonstrate significant activity against cancer and bacterial cells. For instance, a study conducted by Gupta et al. (2016) revealed that a series of 2-phenyl 1,3-benzodioxole derivatives showed enhanced anticancer, antibacterial, and DNA binding potential. Among these, a specific compound demonstrated greater anticancer and antibacterial potency compared to standard reference compounds, indicating the potential of these derivatives in therapeutic applications (Gupta et al., 2016).
Antidepressant-like Effects
Research has also explored the antidepressant-like effects of certain 1,3-benzodioxole derivatives. A study by Matsuda et al. (1995) investigated the antidepressant-like effect of a novel 5-HT1A receptor agonist derived from the 1,3-benzodioxole class in mice. This study supported the hypothesis that postsynaptic 5-HT1A receptors play an important role in the antidepressant-like effect of 5-HT1A receptor agonists (Matsuda et al., 1995).
Photoinitiator for Polymerization
In the field of materials science, derivatives of 1,3-benzodioxole have been utilized as photoinitiators for free radical polymerization. Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative of naphthodioxinone, showcasing its ability to act as a caged one-component Type II photoinitiator. This derivative releases a compound upon irradiation that can initiate the polymerization of monomers, highlighting its application in polymer chemistry (Kumbaraci et al., 2012).
Synthesis of Novel Compounds
The 1,3-benzodioxole structure is also integral to the synthesis of novel compounds with potential therapeutic applications. A study by Micale et al. (2002) synthesized a series of 1,3-benzodioxole derivatives and evaluated their in vitro antitumor activity against human tumor cell lines. Certain derivatives exhibited notable tumor growth inhibition activity, demonstrating the versatility of this chemical structure in drug development (Micale et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQUDXFAHZUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529431 | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethoxy)-2H-1,3-benzodioxole | |
CAS RN |
72955-85-2 | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





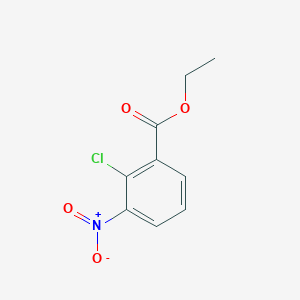

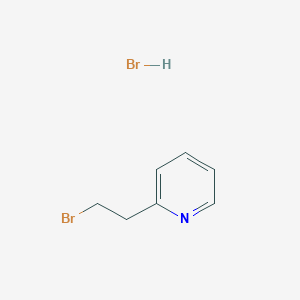

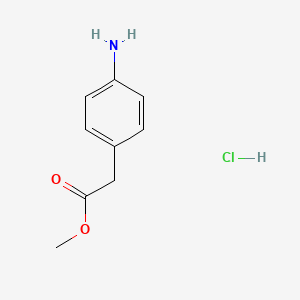
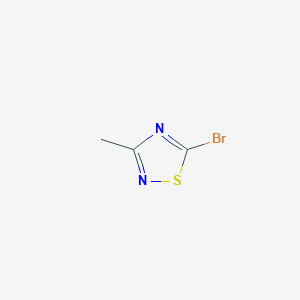
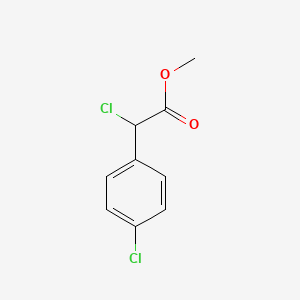
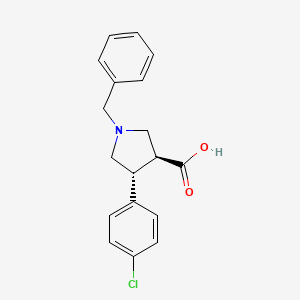
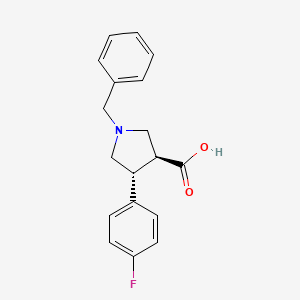
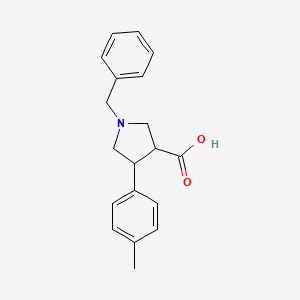
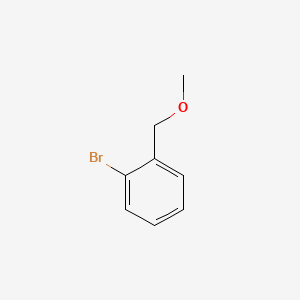
![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)